Home > Products > Building Blocks P4004 > (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol - 98572-00-0

(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Catalog Number: EVT-2855923
CAS Number: 98572-00-0
Molecular Formula: C9H10O3
Molecular Weight: 166.176
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been studied using density functional theory (DFT) calculations []. These studies provide insights into the compound's conformation and electronic properties, which are crucial for understanding its reactivity and biological activity. The dioxane ring adopts a non-planar conformation, influencing the overall shape of the molecule. The chiral center at the 2-position of the dioxane ring dictates the absolute configuration of the molecule, which is crucial for its biological activity.

Applications

7.1. Glucosylceramide Synthase Inhibitors for Lysosomal Storage Diseases []:

(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been employed as a key structural motif in developing potent and selective GCS inhibitors []. These inhibitors hold therapeutic potential for treating lysosomal storage diseases, a group of genetic disorders characterized by the accumulation of specific substances in the body's cells due to enzyme deficiencies.

7.2. Example Compound []:

  • 2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586): This compound exhibited potent GCS inhibitory activity at low nanomolar concentrations and demonstrated promising results in reducing brain glucosylceramide content in mice [].

7.3. JNK3 Inhibitors for Neurodegenerative Diseases []:

Derivatives of (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol have shown inhibitory activity against JNK3, a protein kinase implicated in neurodegenerative diseases like Alzheimer's disease [].

7.4. Example Compound []:

  • (S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b): This compound exhibited potent JNK3 inhibition and demonstrated neuroprotective effects against Aβ-induced neuronal cell death in vitro [].

(±)-trans-3-hydroxymethyl-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-6-carbaldehyde

Compound Description: This compound serves as a crucial intermediate in the regioselective synthesis of the neolignan 6-(3-hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol. It is synthesized by condensing 2-[bromo(phenyl)methyl]-oxirane with 3,4-dihydroxybenzaldehyde. []

2-phenyl-3-(tetrahydro-2-pyranyloxy-methyl)-2,3-dihydrobenzo[b]-1,4-dioxin-6-carbaldehyde

Compound Description: This compound is another intermediate generated during the synthesis of 6-(3-hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol. It is obtained by reacting (±)-trans-3-hydroxymethyl-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-6-carbaldehyde with dihydropyran in the presence of PPTS (pyridinium p-toluenesulfonate). []

Relevance: Similar to (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, this compound contains the 2,3-dihydrobenzo[b][1,4]dioxin scaffold. The structural difference lies in the presence of a phenyl group at the 2-position, a tetrahydro-2-pyranyloxymethyl group at the 3-position, and a carbaldehyde group at the 6-position. [] This further demonstrates the versatility of the core structure for modifications.

Ethyl 3-[trans-2-phenyl-3-(tetrahydro-2-pyranyloxymethyl)-2,3-dihydrobenzo[b]-1,4-dioxin-6-yl]-2-propenoate

Compound Description: This compound is synthesized from 2-phenyl-3-(tetrahydro-2-pyranyloxy-methyl)-2,3-dihydrobenzo[b]-1,4-dioxin-6-carbaldehyde through a Wittig reaction using ethoxycarbonylmethylenetriphenylphosphorane. This step is crucial for introducing the propenoate side chain in the target neolignan synthesis. []

Relevance: This compound retains the core 2,3-dihydrobenzo[b][1,4]dioxin structure found in (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol. The structural variations include a phenyl group at the 2-position, a tetrahydro-2-pyranyloxymethyl group at the 3-position, and a propenoate ester group at the 6-position. [] This highlights the possibility of incorporating various substituents on the core structure to modulate its properties.

6-(3-Hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol

Compound Description: This neolignan serves as the final target compound in the described regioselective synthesis. It is obtained by reducing ethyl 3-[trans-2-phenyl-3-(tetrahydro-2-pyranyloxymethyl)-2,3-dihydrobenzo[b]-1,4-dioxin-6-yl]-2-propenoate with DIBAL-H (diisobutylaluminium hydride). []

Relevance: This compound shares the fundamental 2,3-dihydrobenzo[b][1,4]dioxin framework with (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol. The difference lies in the substituents; a phenyl group at the 2-position, a 3-hydroxy-1-propenyl group at the 6-position, and a methanol group at the 3-position. [] This emphasizes the adaptability of the core structure and the possibility of synthesizing various neolignan analogs.

2-Hydroxymethyl-1,4-benzodioxanes

Compound Description: This group of compounds represents a class of enantiomerically enriched molecules synthesized through a palladium-catalyzed asymmetric intramolecular aryl C-O coupling reaction. The reaction utilizes 2-(2-halophenoxy)propane-1,3-diols as starting materials and employs a chiral spirodiphosphine monoxide ligand (SDP(O)) for enantiocontrol. []

Relevance: These compounds are structurally analogous to (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, sharing the core 1,4-benzodioxane moiety. This highlights the versatility of this specific heterocyclic system in developing methodologies for the synthesis of valuable chiral building blocks. [] The described synthetic method offers an efficient route to access enantiomerically pure 2-hydroxymethyl-1,4-benzodioxanes, which hold potential as chiral auxiliaries or intermediates in the synthesis of biologically active molecules.

(S)-Ethyl 2-(benzyl(3-((4-carbamidoylphenoxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetate

Compound Description: This compound, denoted as (S)-12 in the study, exhibited an IC50 value of less than 10 µM against matriptase-2, a liver enzyme that is a potential therapeutic target for treating iron overload syndromes. []

Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin core structure with (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol. This highlights that incorporating the (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol moiety into larger molecules can lead to potent matriptase-2 inhibitors. [] Further exploration of this scaffold might unveil novel therapeutic agents for treating iron overload disorders.

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin -6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino) piperidin-1-yl)methanone

Compound Description: This compound, designated as 35b in the study, emerged as a potent and selective JNK3 inhibitor (IC50 = 9.7 nM) with neuroprotective properties. Notably, it displayed over 1000-fold selectivity for JNK3 over JNK1 and 10-fold selectivity over JNK2. []

Relevance: This compound incorporates the 2,3-dihydrobenzo[b][1,4]dioxin structural motif found in (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol as part of a larger molecular framework. [] This suggests that this structural motif might contribute to the observed JNK3 inhibitory activity and selectivity. These findings provide a basis for developing novel therapeutic agents for neurodegenerative diseases where JNK3 is implicated.

2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586)

Compound Description: CCG-203586 exhibited potent inhibitory activity against glucosylceramide synthase (GCS) at nanomolar concentrations and demonstrated minimal recognition by P-glycoprotein (MDR1). This characteristic distinguishes it from eliglustat tartrate, a known GCS inhibitor with limited brain penetration. []

(1S,2S,3S,4R,5S)-5-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylbenzyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Compound Description: This compound acts as a sodium-glucose linked transporter (SGLT) inhibitor. Researchers have successfully prepared and characterized its amine solvate, a crystalline form that could offer advantages in pharmaceutical formulation and development. []

(+/-)-1,3,5-trimethyl-6-[[3-[4-((2,3-dihydro-2-hydroxymethyl)-1,4-benzodioxin-5-yl)-1-piperazinyl]propyl]amino]-2,4(1H,3H)-pyrimidinedione (B8805-033)

Compound Description: B8805-033 exhibits selective antagonist activity towards the α1A-adrenoceptor subtype. Its use in pharmacological studies helps differentiate between α1A- and α1B-adrenoceptor subtypes mediating vascular contractions. []

(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG9810)

Compound Description: AMG9810 acts as a transient receptor potential vanilloid 1 (TRPV1) receptor antagonist, indicating its potential in pain management. []

Properties

CAS Number

98572-00-0

Product Name

(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

IUPAC Name

[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol

Molecular Formula

C9H10O3

Molecular Weight

166.176

InChI

InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2/t7-/m0/s1

InChI Key

GWQOQQVKVOOHTI-ZETCQYMHSA-N

SMILES

C1C(OC2=CC=CC=C2O1)CO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.